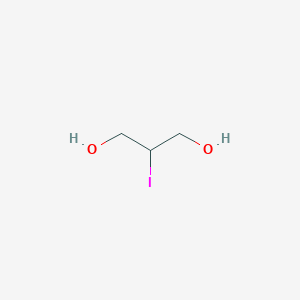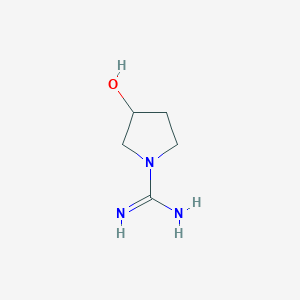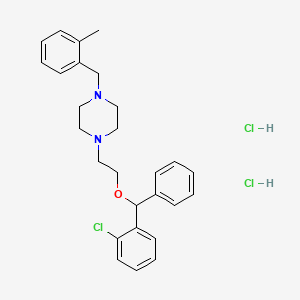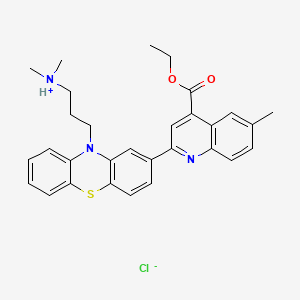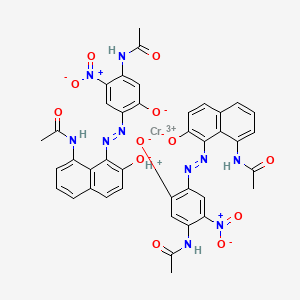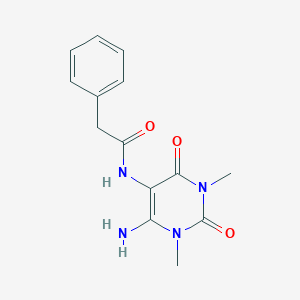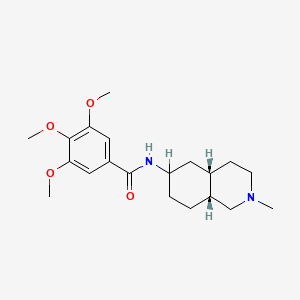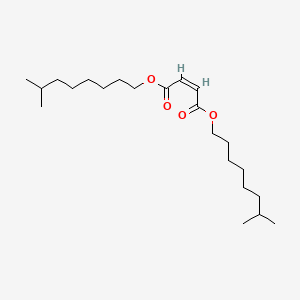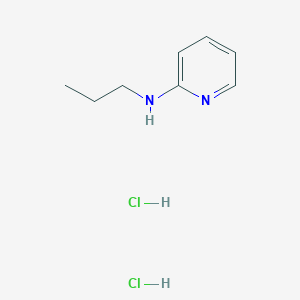![molecular formula C28H32O2 B13766869 Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-34-4](/img/structure/B13766869.png)
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a pentyl group at one end and a butylbenzoate group at the other. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves a multi-step process The initial step often includes the bromination of biphenyl to introduce a bromine atom This is followed by the Friedel-Crafts acylation using aluminum chloride and butylbenzoyl chloride to form the butylbenzoate derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Nucleophilic Substitution: The ester group in the compound can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include halogenated biphenyl derivatives, quinones, hydroquinones, and various ester derivatives.
Applications De Recherche Scientifique
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Mécanisme D'action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative with similar structural features.
Uniqueness
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the presence of both a pentyl group and a butylbenzoate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
59748-34-4 |
|---|---|
Formule moléculaire |
C28H32O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
[4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
Clé InChI |
MYVSMQJGGRPENO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
